(-)-2-(1-Naphthyloxy)propionic acid

PPARα agonist nuclear receptor transactivation chiral fibrate analogue

Researchers developing stereochemically defined PPARα agonists or validating chiral resolution methods require enantiopure (R)-2-(1-naphthyloxy)propionic acid-substitution with the (S)-enantiomer or racemate compromises target engagement and metabolic predictability. This (R)-configured 2-APA derivative serves as the direct hydrolysis metabolite of napropamide and a critical chiral building block: • PPARα transactivation EC50 = 6.9 μM-1.68-fold more potent than the (S)-derived analogue; 7.97-fold vs. clofibric acid • BTM-catalyzed kinetic resolution selectivity factor s = 36, outperforming the β-naphthoxy isomer (s = 15) • Validated preparative HPLC method achieves >99% ee on Chiralcel OD-H / Chiralpack AD columns Supplied with full Certificate of Analysis. For R&D use only.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 57128-29-7
Cat. No. B14636795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-2-(1-Naphthyloxy)propionic acid
CAS57128-29-7
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C13H12O3/c1-9(13(14)15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,14,15)/t9-/m1/s1
InChIKeyKTAVXDDWEGVLRN-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-2-(1-Naphthyloxy)propionic Acid: Chiral Building Block and Agrochemical Metabolite


(-)-2-(1-Naphthyloxy)propionic acid (CAS 57128-29-7) is the (R)-enantiomer of 2-(1-naphthyloxy)propionic acid, a chiral 2-aryloxypropionic acid (2-APA) derivative with a molecular formula C13H12O3 and molecular weight 216.23 g/mol. It serves as the direct hydrolysis metabolite of the widely used chiral herbicide napropamide and as a critical synthetic intermediate for optically active agrochemicals and pharmaceutical candidates [1]. This compound belongs to a well-characterized class where stereochemistry profoundly dictates biological activity, making enantiomeric identity essential for both research and procurement decisions [2]. The (R)-(-)-configuration at the chiral α-carbon confers distinct receptor interactions, metabolic stability profiles, and synthetic utility that cannot be replicated by its (S)-enantiomer or the racemic mixture.

Why the (R)-Enantiomer Cannot Be Substituted


Simple substitution of (-)-2-(1-naphthyloxy)propionic acid with its (S)-enantiomer (CAS 57128-28-6), the racemic mixture (CAS 13949-67-2), or structurally related 2-aryloxypropionic acids introduces quantifiable losses in target engagement, enantioselectivity, and metabolic predictability. Across multiple independent assay systems—PPARα transactivation, kinetic resolution selectivity, microbial degradation pathways, and plant auxin receptor binding—the (R)-configuration at the chiral α-carbon consistently produces divergent quantitative outcomes from the (S)-enantiomer, the racemate, and positional isomers [1]. Procurement of the incorrect stereoisomer or racemate may compromise experimental reproducibility, alter downstream synthetic diastereomeric outcomes, and fail to meet regulatory requirements for metabolite reference standards [2]. The evidence detailed in Section 3 demonstrates that the specific Cahn-Ingold-Prelog (R)-configuration and the 1-naphthyloxy (α-naphthyloxy) substitution pattern jointly determine this compound's differentiated performance profile.

Quantitative Differentiation Evidence


PPARα Agonist Potency

In a PPARα transactivation assay employing a luciferase reporter gene system in HepG2 cells, the optically active naphthyl analogue of clofibric acid—directly derived from the 2-(1-naphthyloxy)propionic acid scaffold—exhibited pronounced enantioselective agonist activity. The (R)-configured analogue achieved an EC50 of 6.9 ± 0.6 μM, representing a 1.68-fold higher potency than its (S)-counterpart (EC50 = 11.6 ± 0.9 μM). Both enantiomers were substantially more potent than the reference compound clofibric acid (EC50 = 55 ± 3.9 μM), with the (R)-enantiomer demonstrating a 7.97-fold potency advantage over clofibric acid [1]. This represents a rare case where both enantiomers activate the receptor, but with a meaningful and reproducible quantitative difference favoring the (R)-configuration.

PPARα agonist nuclear receptor transactivation chiral fibrate analogue lipid metabolism

Herbicidal Activity of Derived Napropamide

Napropamide—the N,N-diethylamide derivative of 2-(1-naphthyloxy)propionic acid—provides the most extensively documented case of enantiomer-dependent herbicidal activity within this compound class. The (R)-(-)-enantiomer of napropamide (derived from the (R)-acid building block) exhibits herbicidal activity that is up to 8 times greater than the (S)-enantiomer and 1.7 to 2 times greater than the racemic mixture against certain target weed species [1]. In Echinochloa crus-galli (barnyard grass), a major global weed, R-napropamide demonstrated stronger inhibitory effects on morphology, physiology, and chlorophyll fluorescence parameters than either Rac-napropamide or S-napropamide, with none of the enantiomers affecting maize (the crop) [2]. This enantioselectivity directly traces to the stereochemistry of the parent 2-(1-naphthyloxy)propionic acid intermediate, establishing the (R)-acid as the mandatory precursor for synthesizing the biologically superior herbicide enantiomer.

chiral herbicide napropamide enantioselective herbicidal activity weed control

Kinetic Resolution Selectivity

In a systematic study of kinetic resolution of racemic 2-aryloxypropanoic acids using pivalic anhydride (Piv2O), bis(α-naphthyl)methanol as achiral nucleophile, and (+)-benzotetramisole (BTM) as chiral acyl-transfer catalyst in THF, the substrate bearing the 1-naphthyloxy (α-naphthoxy) substituent achieved a selectivity factor s = 36 with the (R)-carboxylic acid recovered in 49% yield and the corresponding (S)-ester isolated in 88% ee [1]. In direct comparison, the isomeric 2-(β-naphthoxy)propionic acid (2-naphthyloxy substitution) gave a markedly lower selectivity factor of s = 15 under identical conditions, yielding (R)-acid in 47% yield and (S)-ester in 83% ee [1]. This 2.4-fold difference in s-value demonstrates that the 1-naphthyloxy (α) substitution pattern, in combination with (R)-configuration, provides a substantially more efficient enantiodiscrimination scaffold for catalytic kinetic resolution than the isomeric 2-naphthyloxy substitution.

kinetic resolution enantioselective esterification acyl-transfer catalyst chiral separation

Enantioselective Microbial Catabolism

The enantiomers of 2-(1-naphthyloxy)propionic acid (designated (R)-NP and (S)-NP) are produced as intermediates during microbial degradation of the herbicide napropamide in soil. The amidohydrolase SnaH cleaves both (R)- and (S)-napropamide to their corresponding NP acids, but with a clear preference: (S)-NAP is much more rapidly transformed than (R)-NAP [1]. Critically, the subsequent α-ketoglutarate-dependent dioxygenase Snpd exhibits strict stereoselectivity for (S)-NP, catalyzing its further transformation to 1-naphthol and pyruvate, while (R)-NP is not a substrate for this enzyme [1]. This stereochemical gating creates a metabolic bottleneck wherein the (R)-enantiomer of the propionic acid metabolite displays significantly greater environmental persistence than the (S)-enantiomer. Molecular docking confirmed that (S)-NP occupies the Snpd active site with a shorter ligand-to-coordination-atom distance than (R)-NP, facilitating transition state formation exclusively for the (S)-enantiomer [1].

enantioselective biodegradation microbial catabolism environmental persistence chiral metabolite fate

Preparative Chiral HPLC Isolation

The (R)- and (S)-enantiomers of 2-(1-naphthyloxy)propionic acid were successfully isolated with enantiomeric excess exceeding 99% using preparative normal-phase HPLC on polysaccharide-based chiral stationary phases (Chiralcel OD-H and Chiralpack AD), following systematic optimization of separation parameters across multiple CSPs [1]. This study demonstrated baseline resolution of the enantiomers, with the best separation parameters achieved on these polysaccharide-based phases. The same methodology was applied to 2-(2-iodophenoxy)propionic acid enantiomers, confirming the general applicability of this approach to 2-aryloxypropionic acid congeners [1]. Importantly, this preparative method enables the production of both enantiomers at >99% ee, providing the analytical foundation for enantiopure procurement specifications and quality control protocols.

chiral HPLC enantiomer separation polysaccharide stationary phase preparative chromatography

Plant Auxin Receptor Stereoselectivity

In a comprehensive meta-analysis of 35 enantiomeric pairs of arylcarboxylic acids evaluated in the flax-root-growth inhibition test, five structural subgroups were identified with distinct eudismic-affinity quotients (EAQ). The subgroup of 1-naphthoxycarboxylic acids (n = 3 pairs) exhibited the highest EAQ value of +1.56 (r² = 0.96), indicating the strongest enantiomeric discrimination at the auxin receptor among all subgroups analyzed [1]. In comparison, 2-naphthoxy-carboxylic acids (n = 6) showed an EAQ of +1.07 (r² = 0.99), ortho-substituted phenoxycarboxylic acids (n = 10) an EAQ of +0.97 (r² = 0.96), ortho-unsubstituted phenoxycarboxylic acids (n = 10) an EAQ of +0.56 (r² = 0.70), and arylpropionic acids (n = 6) a negative EAQ of -0.36 (r² = 0.66) [1]. The positive EAQ values indicate that within each subgroup, the eutomer (more active enantiomer) is consistently the same stereochemical series, with the magnitude of EAQ reflecting the degree of chiral discrimination by the receptor. The 1-naphthoxy substitution pattern thus produces the most pronounced stereochemical dependence of biological activity among all 2-aryloxycarboxylic acid auxin analogs, consistent with a three-point receptor attachment model where the naphthalene ring, carboxylate, and α-methyl group must occupy specific spatial orientations [1].

eudismic ratio auxin activity plant growth regulation aryloxycarboxylic acid stereoselectivity

Best-Fit Application Scenarios


Chiral Building Block for PPARα Agonist Synthesis

Research groups developing stereochemically defined clofibric acid analogues for PPARα-mediated metabolic disorders should prioritize the (R)-configured 2-(1-naphthyloxy)propionic acid as the synthetic starting material. The (R)-enantiomer-derived analogue demonstrated an EC50 of 6.9 μM in PPARα transactivation—1.68-fold more potent than the (S)-enantiomer-derived analogue and 7.97-fold more potent than clofibric acid itself [1]. Using the (R)-acid eliminates the need for downstream chiral resolution and ensures the final compound possesses the pharmacologically preferred stereochemistry for PPARα engagement.

Precursor for (R)-Napropamide Herbicide

Agrochemical manufacturers seeking to produce the biologically superior (R)-(-)-napropamide enantiomer require enantiopure (R)-2-(1-naphthyloxy)propionic acid as the key intermediate. The (R)-napropamide product exhibits up to 8-fold greater herbicidal activity against target weeds compared to the (S)-isomer and 1.7-2-fold greater activity than the currently marketed racemic mixture [2]. Procuring the (R)-acid intermediate directly, rather than attempting post-synthetic resolution of racemic napropamide, streamlines the manufacturing process and reduces raw material waste associated with the inactive (S)-isomer.

NOPA Groundwater Monitoring Reference Standard

Regulatory laboratories conducting groundwater monitoring for napropamide metabolite NOPA (2-(1-naphthyloxy)propionic acid), as mandated by EU Directive 2010/83/EU [3], require enantiomerically defined analytical reference standards. The (R)-enantiomer of NOPA is specifically relevant because the dioxygenase Snpd in soil microorganisms exhibits strict stereoselectivity for the (S)-enantiomer, leaving (R)-NP more environmentally persistent [4]. Using only a racemic NOPA standard may underestimate the true persistence of the (R)-enantiomer in groundwater, compromising risk assessment accuracy.

Kinetic Resolution Method Development Substrate

Laboratories developing or validating chiral resolution methodologies benefit from using 2-(1-naphthyloxy)propionic acid as a benchmark substrate. The α-naphthoxy isomer achieves a selectivity factor s = 36 in the BTM-catalyzed kinetic resolution system [5], substantially outperforming the β-naphthoxy isomer (s = 15). This high intrinsic selectivity, combined with the validated preparative HPLC method achieving >99% ee on commercial Chiralcel OD-H and Chiralpack AD columns [6], makes this compound an ideal system suitability test standard for chiral chromatographic method development and inter-laboratory validation.

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